molecular formula C33H24N6 B3069772 1,1'-(5'-(4-(1H-Imidazol-1-yl)phenyl)-[1,1':3',1''-terphenyl]-4,4''-diyl)bis(1H-imidazole) CAS No. 1386857-85-7

1,1'-(5'-(4-(1H-Imidazol-1-yl)phenyl)-[1,1':3',1''-terphenyl]-4,4''-diyl)bis(1H-imidazole)

Cat. No. B3069772
CAS RN: 1386857-85-7
M. Wt: 504.6 g/mol
InChI Key: SKSQXMCTBMPKSN-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures, etc .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities, etc., as reported in the literature .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Antifungal Activity Against Aspergillus fumigatus

1,1’-(5’-(4-(1H-Imidazol-1-yl)phenyl)-[1,1’3’,1’‘-terphenyl]-4,4’'-diyl)bis(1H-imidazole): , synthesized via Claisen–Schmidt condensation, exhibits potent antifungal properties. Specifically, it has been shown to be effective against Aspergillus fumigatus, the causative agent of pulmonary aspergillosis. This disease spectrum ranges from mild allergic bronchopulmonary aspergillosis (ABPA) to the more severe invasive aspergillosis (IA). Given the known antifungal properties of this compound, it is a promising candidate for further anti-aspergillus activity studies .

Medicinal Chemistry: Anticancer and Anti-Inflammatory Agents

Imidazole-containing compounds have found applications in medicinal chemistry. This compound, with its unique structure, may serve as a scaffold for developing novel anticancer and anti-inflammatory medications. Researchers are exploring its potential in modulating cellular pathways and targeting specific disease processes .

Heterocyclic Scaffolds in Drug Design

The compound’s imidazole moiety contributes to its versatility. Imidazoles are valuable heterocyclic scaffolds in drug design. Researchers can modify this compound to create derivatives with enhanced pharmacological properties. These derivatives may find applications in various therapeutic areas .

Organic Synthesis: Building Blocks

Beyond its specific applications, this compound serves as a valuable building block in organic synthesis. It participates in diverse reactions, including coupling amino acids, preparing beta-keto sulfones, and converting alcohols and amines to carbamates, esters, and ureas. Its versatility makes it a sought-after reagent in synthetic chemistry .

Regiocontrolled Synthesis of Substituted Imidazoles

Recent advances in the synthesis of substituted imidazoles highlight their importance. Imidazoles are key components in functional molecules used across various applications. Researchers continue to explore novel synthetic routes to access these valuable heterocycles .

Interdisciplinary Research

Given its multifaceted properties, this compound bridges disciplines. Collaborations between organic chemists, pharmacologists, and materials scientists can unlock its full potential. Whether in drug development, materials science, or bioengineering, this compound offers exciting avenues for exploration.

Mechanism of Action

Future Directions

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry are remarkable. The understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

properties

IUPAC Name

1-[4-[3,5-bis(4-imidazol-1-ylphenyl)phenyl]phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H24N6/c1-7-31(37-16-13-34-22-37)8-2-25(1)28-19-29(26-3-9-32(10-4-26)38-17-14-35-23-38)21-30(20-28)27-5-11-33(12-6-27)39-18-15-36-24-39/h1-24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSQXMCTBMPKSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)N4C=CN=C4)C5=CC=C(C=C5)N6C=CN=C6)N7C=CN=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-(5'-(4-(1H-Imidazol-1-yl)phenyl)-[1,1':3',1''-terphenyl]-4,4''-diyl)bis(1H-imidazole)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,1'-(5'-(4-(1H-Imidazol-1-yl)phenyl)-[1,1':3',1''-terphenyl]-4,4''-diyl)bis(1H-imidazole)
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1,1'-(5'-(4-(1H-Imidazol-1-yl)phenyl)-[1,1':3',1''-terphenyl]-4,4''-diyl)bis(1H-imidazole)
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